molecular formula C15H25NO4 B14158480 Diethanolamine, p-tert-butylbenzoate salt CAS No. 90218-88-5

Diethanolamine, p-tert-butylbenzoate salt

Cat. No.: B14158480
CAS No.: 90218-88-5
M. Wt: 283.36 g/mol
InChI Key: BSDFUUPCYXVBBN-UHFFFAOYSA-N
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Description

Diethanolamine, p-tert-butylbenzoate salt is a chemical compound formed by the reaction of diethanolamine and p-tert-butylbenzoic acid. Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2, and p-tert-butylbenzoic acid is an aromatic carboxylic acid. The resulting salt is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diethanolamine, p-tert-butylbenzoate salt typically involves the reaction of diethanolamine with p-tert-butylbenzoic acid in a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the salt. The reaction can be represented as follows:

HN(CH2CH2OH)2+p-tert-butylbenzoic acidDiethanolamine, p-tert-butylbenzoate salt\text{HN(CH}_2\text{CH}_2\text{OH)}_2 + \text{p-tert-butylbenzoic acid} \rightarrow \text{this compound} HN(CH2​CH2​OH)2​+p-tert-butylbenzoic acid→Diethanolamine, p-tert-butylbenzoate salt

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Diethanolamine, p-tert-butylbenzoate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethanolamine, p-tert-butylbenzoate salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethanolamine, p-tert-butylbenzoate salt exerts its effects involves interactions with molecular targets and pathways. The compound can act as a weak base, participating in acid-base reactions and forming complexes with other molecules. These interactions can influence various biochemical and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine: An organic compound with similar chemical properties but without the p-tert-butylbenzoate group.

    Triethanolamine: A related compound with three ethanolamine groups, used in similar applications.

    Monoethanolamine: A simpler compound with one ethanolamine group, used in various industrial processes.

Uniqueness

Diethanolamine, p-tert-butylbenzoate salt is unique due to the presence of the p-tert-butylbenzoate group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

90218-88-5

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-tert-butylbenzoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C11H14O2.C4H11NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;6-3-1-5-2-4-7/h4-7H,1-3H3,(H,12,13);5-7H,1-4H2

InChI Key

BSDFUUPCYXVBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)NCCO

Related CAS

67584-64-9

Origin of Product

United States

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